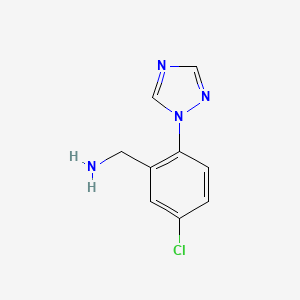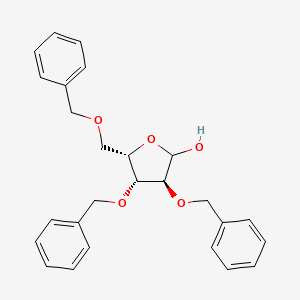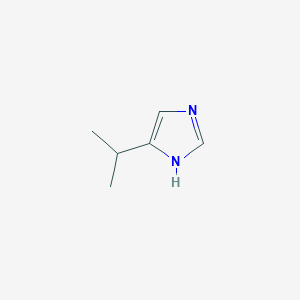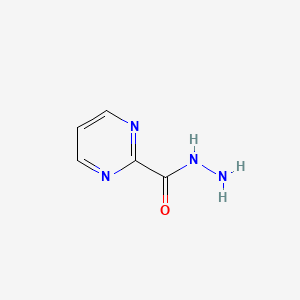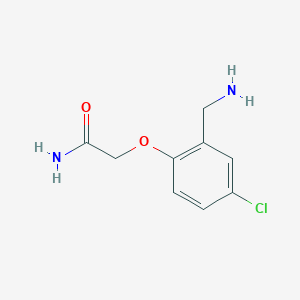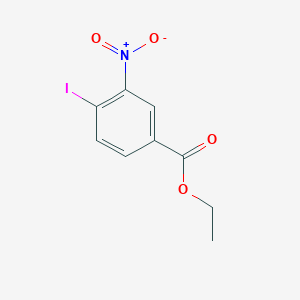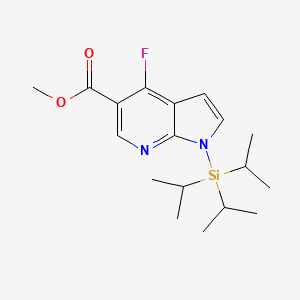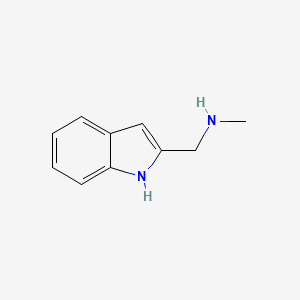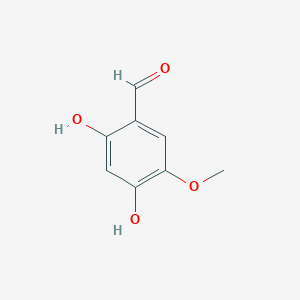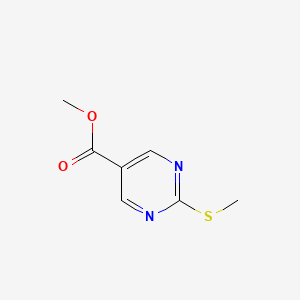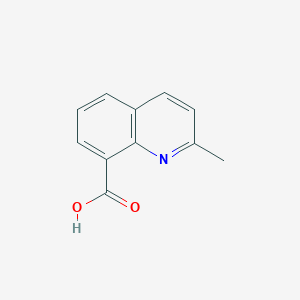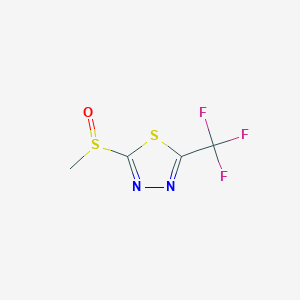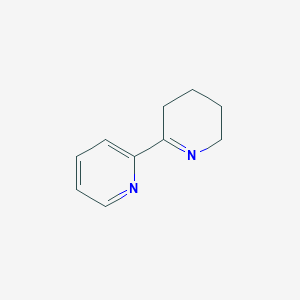
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine, also known as 3,4,5,6-Tetrahydro-[2,2]bipyridinyl, is a chemical compound with the molecular formula C10H12N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine and its analogues has been reported in the literature . The structures of these compounds were confirmed by H NMR, C NMR, and mass spectrometry . A single crystal was developed for one of the analogues .
Molecular Structure Analysis
The molecular structure of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been confirmed by various spectroscopic techniques such as H NMR, C NMR, and mass spectrometry . The structure of a single crystal of one of the analogues has also been reported .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a versatile building block in synthetic chemistry. It has been utilized in the development of novel synthetic methodologies, such as the one-pot access to pyrindines and tetrahydroquinolines. This method involves a multi-component process coupling isomerization and cyclocondensation sequences, showcasing the compound's utility in constructing complex heterocyclic structures efficiently (Yehia, Polborn, & Müller, 2002). Furthermore, its role in the complexation to metals, like the formation of Cadmium(II) complexes, highlights its potential in creating metal-organic frameworks and coordination compounds with specific structural and functional properties (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Coordination Chemistry and Material Science
In coordination chemistry, derivatives of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine have been explored for their ligand properties, particularly in forming complexes with metals like iron and zinc. These complexes exhibit interesting photophysical properties, such as luminescence, which can be harnessed in the development of sensors and optical materials. Studies show that these compounds can form stable complexes with diverse geometries and exhibit significant thermal and photochemical properties, making them suitable for applications in sensing and material science (Roberts, Little, Kershaw Cook, & Halcrow, 2014).
Photophysical Studies
The photophysical properties of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine derivatives are of considerable interest, with applications in organic light-emitting diodes (OLEDs) and biological sensors. For instance, the fluorescence ON/OFF switching properties of certain derivatives make them excellent candidates for Zn2+ sensing, which is crucial in biological and environmental monitoring (Hagimori, Uto, Mizuyama, Temma, Yamaguchi, Tominaga, & Saji, 2013). Another study highlights the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines with potential anticancer applications, underscoring the therapeutic potential of these compounds (Redda & Gangapuram, 2007).
Propriétés
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJMPLQXPDFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475728 |
Source


|
| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
CAS RN |
53422-71-2 |
Source


|
| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


